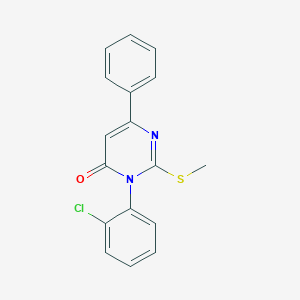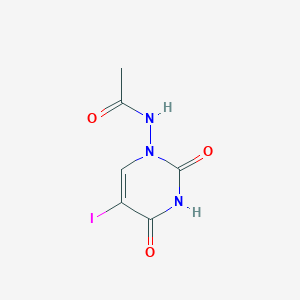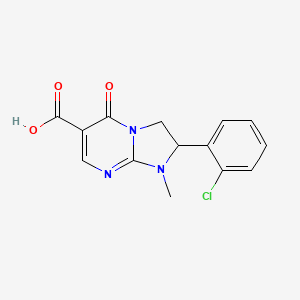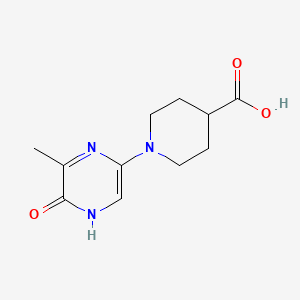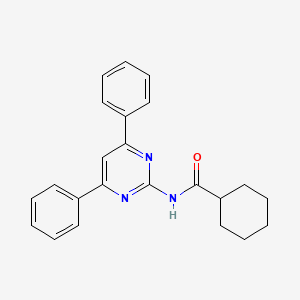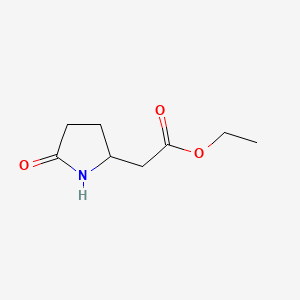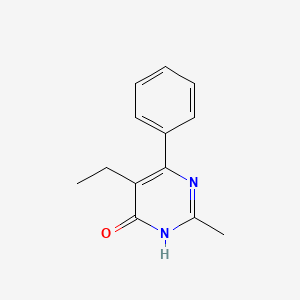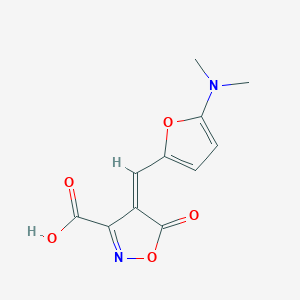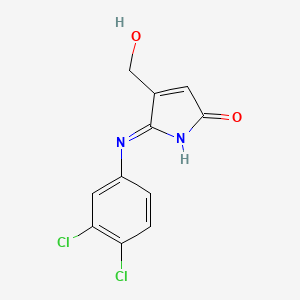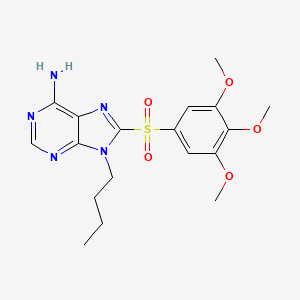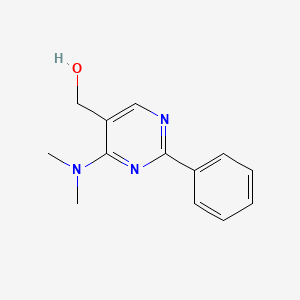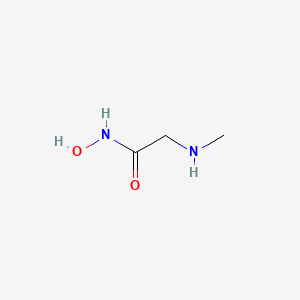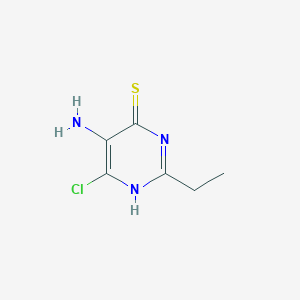
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione typically involves the reaction of 2-ethylpyrimidine-4(1H)-thione with chlorinating agents such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Condensation Reactions: The amino group at the 5-position can participate in condensation reactions with aldehydes and ketones to form imines and Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiols.
Condensation Reactions: Products include imines and Schiff bases.
科学的研究の応用
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
- 5-Amino-6-chloro-2-methylpyrimidine-4(1H)-thione
- 5-Amino-6-chloro-2-phenylpyrimidine-4(1H)-thione
- 5-Amino-6-chloro-2-isopropylpyrimidine-4(1H)-thione
Uniqueness
5-Amino-6-chloro-2-ethylpyrimidine-4(1H)-thione is unique due to its specific ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile.
特性
CAS番号 |
61457-04-3 |
|---|---|
分子式 |
C6H8ClN3S |
分子量 |
189.67 g/mol |
IUPAC名 |
5-amino-6-chloro-2-ethyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H8ClN3S/c1-2-3-9-5(7)4(8)6(11)10-3/h2,8H2,1H3,(H,9,10,11) |
InChIキー |
FWSHLHPWAXPSGJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=S)C(=C(N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


